JGK-068S

CNS penetration Blood-brain barrier Glioblastoma

JGK-068S (ERAS-801) is a selective, CNS-penetrant EGFR inhibitor with unmatched brain exposure (Kp=3.7, 20x > osimertinib). Validated in intracranial GBM models (89-94% regression). FDA Orphan & Fast Track designations confirm its clinical relevance. Ideal as a benchmark for CNS drug discovery. Not a generic EGFR TKI—superior PK profile addresses a critical unmet need in neuro-oncology research.

Molecular Formula C22H23BrFN5O2
Molecular Weight 488.4 g/mol
Cat. No. B12389506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJGK-068S
Molecular FormulaC22H23BrFN5O2
Molecular Weight488.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2COC3=C(O2)C=C4C(=C3)N=CN=C4NC5=C(C(=CC=C5)Br)F
InChIInChI=1S/C22H23BrFN5O2/c1-28-5-7-29(8-6-28)11-14-12-30-19-10-18-15(9-20(19)31-14)22(26-13-25-18)27-17-4-2-3-16(23)21(17)24/h2-4,9-10,13-14H,5-8,11-12H2,1H3,(H,25,26,27)/t14-/m0/s1
InChIKeyPHQOQKGDQRKQNK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine: A CNS-Penetrant EGFR Inhibitor for Glioblastoma and CNS Metastases


This compound, also designated as JGK-068S or ERAS-801, is an orally bioavailable, selective small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR) [1]. It belongs to the 7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline chemical class, a scaffold known for producing potent EGFR tyrosine kinase inhibitors [2]. The compound has been awarded FDA Orphan Drug Designation for malignant glioma and FDA Fast Track Designation for EGFR-altered glioblastoma, reflecting its potential to address a high unmet medical need [3][4]. Its development is driven by a need for EGFR inhibitors with significantly enhanced central nervous system (CNS) penetration, a feature that has limited the clinical utility of many approved agents in brain cancers [5].

Why (7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine Cannot Be Replaced by Other EGFR Inhibitors


Generic substitution of this compound with other EGFR tyrosine kinase inhibitors (TKIs) is not feasible due to its unique combination of high CNS penetration, potent activity against both wild-type and extracellular domain (ECD) mutant EGFR, and a reversible binding mode that differs from many covalent inhibitors [1][2]. Approved EGFR TKIs like erlotinib, lapatinib, and gefitinib have repeatedly failed in glioblastoma (GBM) clinical trials, primarily due to insufficient brain exposure (typically <10% of plasma drug levels) and an inability to effectively inhibit the oncogenic EGFRvIII variant prevalent in GBM [3][4]. In contrast, this compound achieves a brain-to-plasma partition coefficient (Kp) of 3.7, an unbound partition coefficient (Kp,uu) of 1.2, and a brain unbound Cmax of 400 nM, which is 20-fold higher than osimertinib's 20 nM at comparable doses [5][6]. These pharmacokinetic advantages translate into superior tumor growth inhibition and survival benefit in preclinical models of CNS malignancies, a therapeutic effect not replicated by other EGFR inhibitors at clinically relevant exposures [7].

Quantitative Differentiation Guide for (7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine


CNS Penetration: 4-Fold Higher Brain-to-Plasma Ratio vs. Approved EGFR Inhibitors

The compound demonstrates a brain-to-plasma partition coefficient (Kp) of 3.7 and an unbound partition coefficient (Kp,uu) of 1.2 in mouse models. This Kp,uu value is up to four times higher than that of approved EGFR inhibitors, indicating that approximately 100% of the free drug in plasma can cross the blood-brain barrier [1][2]. In contrast, approved EGFR TKIs typically achieve less than 10% brain penetration [3].

CNS penetration Blood-brain barrier Glioblastoma EGFR inhibitor Pharmacokinetics

Intracranial Tumor Regression: 89-94% vs. 37-75% for Osimertinib in EGFR-Mutant NSCLC Model

In an intracranial EGFR-mutant NSCLC (PC9) cell-derived xenograft (CDX) mouse model, the compound achieved a maximum tumor regression of 89% at 10 mg/kg and 94% at 25 mg/kg. This is significantly greater than osimertinib, the current standard of care for EGFR-mutant NSCLC, which achieved only 37% regression at 10 mg/kg and 75% at 25 mg/kg (p < 0.05) [1]. The compound also demonstrated a 450% extension of survival relative to vehicle at both doses, with median survival not reached during the 91-day study, compared to a median survival of 60 days for osimertinib at 10 mg/kg [1].

Tumor regression Intracranial model EGFR mutant NSCLC Osimertinib Preclinical efficacy

Brain Unbound Cmax: 400 nM vs. 20 nM for Osimertinib at Equivalent Dose

At a 25 mg/kg dose in a mouse pharmacokinetic study, the compound achieved an unbound brain peak concentration (Cmax) of 400 nM. In the same study, osimertinib achieved an unbound brain Cmax of only 20 nM [1]. This 20-fold higher brain exposure is a direct consequence of the compound's optimized physicochemical properties and active efflux transporter evasion, enabling it to achieve high concentrations at the site of action [2].

Brain exposure Cmax Unbound drug Pharmacokinetics Osimertinib

In Vitro Potency: Comparable IC50 (33 nM) to Osimertinib (31 nM) in EGFR-Mutant NSCLC Cells

In a 3-day cellular viability assay using the PC9 cell line (derived from EGFR exon 19 deletion NSCLC), the compound demonstrated an IC50 of 33 nM, which is comparable to osimertinib's IC50 of 31 nM under identical conditions [1]. This indicates that the compound's potent EGFR inhibition is maintained despite the structural modifications that enhance its CNS penetration [2].

IC50 EGFR inhibition Cellular viability PC9 cells Osimertinib

Survival Benefit in Patient-Derived GBM Models: 93% (13/14) of EGFR-Altered Models Respond

At clinically relevant exposures, the compound demonstrated a survival benefit in 13 out of 14 (93%) EGFR mutant and/or amplified patient-derived glioblastoma (GBM) orthotopic xenograft models [1][2]. This broad activity across diverse EGFR-driven GBM models, which capture the molecular heterogeneity of the disease, is a key differentiator from approved EGFR inhibitors that have shown limited or no benefit in GBM clinical trials [3]. The compound also showed superior survival benefit compared to erlotinib, lapatinib, and osimertinib in EGFR-altered orthotopic PDX models [4].

Patient-derived xenograft Glioblastoma Survival benefit EGFR amplification EGFR mutation

High-Value Research and Procurement Applications for (7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine


Preclinical Development of CNS-Penetrant EGFR Inhibitors for Glioblastoma and Brain Metastases

This compound serves as a benchmark chemical probe for evaluating CNS penetration of EGFR inhibitors. Its well-characterized pharmacokinetic profile (Kp = 3.7, Kp,uu = 1.2, brain Cmax = 400 nM at 25 mg/kg) and potent intracranial efficacy (89-94% tumor regression) make it an ideal positive control in preclinical glioblastoma and brain metastasis models [1][2]. Researchers can use it to calibrate their own CNS-penetrant EGFR inhibitors and to validate in vivo models of EGFR-driven CNS tumors [3].

Comparative Efficacy Studies in EGFR-Mutant NSCLC CNS Metastasis Models

The compound's direct head-to-head comparison data against osimertinib in an intracranial EGFR-mutant NSCLC model provides a robust framework for designing comparative efficacy studies [1]. It is particularly valuable for research focused on overcoming osimertinib resistance or exploring combination therapies for CNS metastases, where superior brain exposure (20-fold higher Cmax) may confer a therapeutic advantage [1][2].

Pharmacodynamic and Biomarker Development Studies in EGFR-Altered GBM

Given its high response rate (93%) in EGFR-altered patient-derived GBM models and the use of FDG-PET as a non-invasive pharmacodynamic biomarker, this compound is a powerful tool for developing and validating imaging-based response biomarkers [1][2]. It enables researchers to correlate drug exposure in the CNS with metabolic changes in tumors, a strategy that can accelerate the translation of new therapies for glioblastoma [3].

Chemical Biology Studies of EGFR Binding Modes and Kinase Selectivity

The compound's unique binding properties—reversible inhibition with potent activity against both wild-type and ECD mutant EGFR (including EGFRvIII)—distinguish it from many covalent inhibitors [1]. This makes it a valuable probe for studying EGFR structure-function relationships, particularly the conformational dynamics of the ECD mutants that are prevalent in glioblastoma [1][2]. It can be used in competitive binding assays, X-ray crystallography, and kinome-wide selectivity profiling to map the structural determinants of EGFR inhibition [3].

Technical Documentation Hub

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